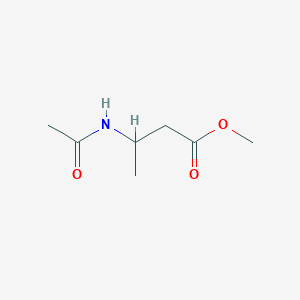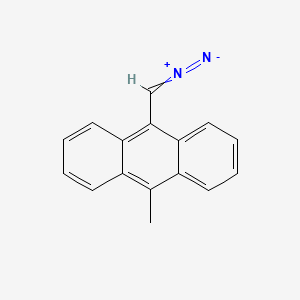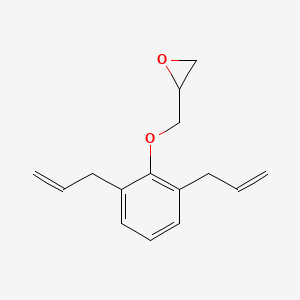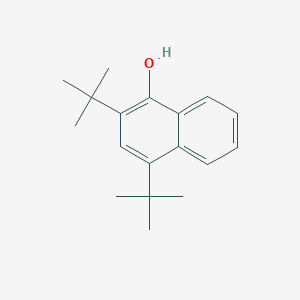
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C18H24O. It is a derivative of naphthalenol, characterized by the presence of two tert-butyl groups at the 2 and 4 positions on the naphthalene ring. This compound is known for its significant antibacterial and antifungal properties .
Méthodes De Préparation
The synthesis of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 1-naphthalenol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into various hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents
Medicine: Its bioactive properties are being explored for potential therapeutic applications.
Industry: It is used in the formulation of various chemical products, including coatings and polymers.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively to the active sites of bacterial and fungal enzymes, inhibiting their activity. This binding disrupts essential biological processes, leading to the death of the microorganisms .
Comparaison Avec Des Composés Similaires
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl)-: Another compound with similar antibacterial properties.
1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methoxy-: A derivative with a methoxy group that may exhibit different chemical reactivity and biological activity.
The uniqueness of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51595-05-2 |
|---|---|
Formule moléculaire |
C18H24O |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2,4-ditert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C18H24O/c1-17(2,3)14-11-15(18(4,5)6)16(19)13-10-8-7-9-12(13)14/h7-11,19H,1-6H3 |
Clé InChI |
COCYNECLJRZCDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
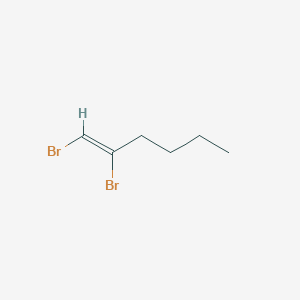
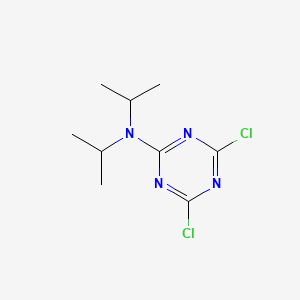
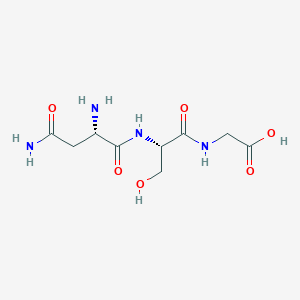
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

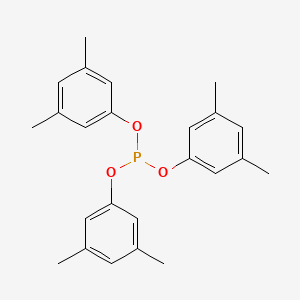
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
